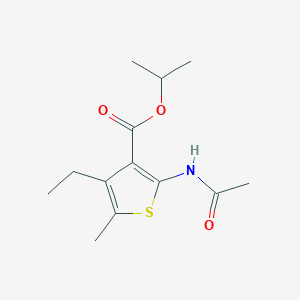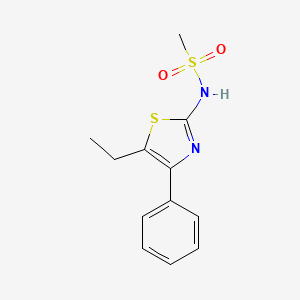
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with copper ions, making it a promising candidate for the detection of copper in biological samples.
Another area of research is the use of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit strong phototoxicity towards cancer cells under irradiation, making it a potential candidate for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by generating reactive oxygen species upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are still under investigation. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its simplicity of synthesis, making it a viable candidate for large-scale production. However, one of the limitations is the lack of understanding of the compound's mechanism of action, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the optimization of the compound's synthesis method to improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action to better understand its potential applications in various fields. Additionally, further studies are needed to evaluate the compound's safety and efficacy for cancer therapy.
Synthesemethoden
The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction proceeds via a cyclization process, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Eigenschaften
IUPAC Name |
5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGADGRYZOEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)




![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)
![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
